1-(p-Dodecylanilino)anthraquinone
Description
1-(p-Dodecylanilino)anthraquinone (CAS: 42887-26-3) is a substituted anthraquinone derivative with the molecular formula C₃₂H₃₇NO₂. Its structure consists of an anthraquinone core functionalized at the 1-position with a p-dodecylanilino group (–NH–C₆H₄–C₁₂H₂₅).
Properties
CAS No. |
42887-26-3 |
|---|---|
Molecular Formula |
C32H37NO2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-(4-dodecylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-24-20-22-25(23-21-24)33-29-19-14-18-28-30(29)32(35)27-17-13-12-16-26(27)31(28)34/h12-14,16-23,33H,2-11,15H2,1H3 |
InChI Key |
CXBWUYBJZCGEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Dodecylanilino)anthraquinone can be synthesized through several methods. One common approach involves the reaction of anthraquinone with p-dodecylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The mixture is heated to a temperature of around 150°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow methods to ensure high yield and efficiency. The process includes the ammonolysis of 1-nitroanthraquinone at elevated temperatures, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Dodecylanilino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as chloroform (CHCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-(p-Dodecylanilino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(p-Dodecylanilino)anthraquinone involves several molecular targets and pathways:
Anticancer Activity: The compound targets essential cellular proteins such as kinases, topoisomerases, and telomerases, inhibiting cancer cell growth and inducing apoptosis.
Antibacterial Activity: It disrupts bacterial cell walls, inhibits nucleic acid and protein synthesis, and blocks energy metabolism, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Molecular Geometry and Planarity
The anthraquinone skeleton generally exhibits planarity, but substituents significantly distort this geometry. For instance:
- 1-(Piperidin-1-yl)-9,10-anthraquinone and 1-[methyl(phenyl)amino]anthraquinone show deviations in planarity due to steric hindrance from cyclic or aromatic substituents .
- 1-(p-Dodecylanilino)anthraquinone likely exhibits similar distortion, with the bulky dodecyl chain exacerbating non-planar geometry. This contrasts with simpler derivatives like 1-aminoanthraquinone, which retains greater planarity .
Table 1: Substituent Effects on Anthraquinone Planarity
Electronic Properties and Basicity
Substituents critically influence anthraquinone basicity and redox behavior:
- 1-(Diethylamino)anthraquinone is the strongest base among amino-substituted derivatives in acetonitrile (pKₐ ≈ 10.2), attributed to electron-donating alkyl groups stabilizing the protonated form .
- This compound is expected to exhibit lower basicity than diethylamino derivatives due to reduced electron donation from the aromatic anilino group. However, its long alkyl chain may enhance solubility in non-polar media .
Table 2: Basicity and Redox Behavior of Selected Derivatives
*ECE: Electrochemical-Chemical-Electrochemical (coupled with side reactions).
†EE: Two-step electron transfer without chemical steps.
Stability and Reactivity
- Electrochemical Stability: Aminoanthraquinones with branched alkyl chains (e.g., diethylamino) show higher stability against hydrolysis compared to linear chains. The dodecylanilino group’s linear structure may render it susceptible to oxidative degradation .
- Aromaticity and Electron Density: Substitution reduces aromaticity in the anthraquinone core, as seen in anthrone derivatives. The dodecylanilino group likely delocalizes electron density, altering redox potentials .
Biological Activity
1-(p-Dodecylanilino)anthraquinone is characterized by its anthraquinone backbone, which is modified by a dodecyl group attached to an aniline moiety. This structural modification influences its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C32H37NO2 |
| Molecular Weight | 485.65 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.
Table 2: Biological Activities
Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations above 10 µM.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results showed that this compound inhibited bacterial growth with an MIC (minimum inhibitory concentration) of 50 µg/mL, demonstrating its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Inhibition of Enzymatic Activity : It may also inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
